tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate
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Overview
Description
“tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate” is a chemical compound with the molecular formula C14H18ClNO4. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NCCC(=O)Oc1ccc(Cl)cc1
. This indicates that the compound contains a tert-butyl group, a carbamate group, a propyl group with a ketone, and a chlorophenoxy group.
Mechanism of Action
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate 1051 works by inhibiting the photosynthetic electron transport chain in algae and other aquatic plants. This disrupts the production of energy and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound 1051 can have a range of biochemical and physiological effects on aquatic organisms. These include changes in gene expression, alterations in enzyme activity, and disruptions to cellular processes. In addition, exposure to this compound 1051 can lead to oxidative stress and damage to DNA.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate 1051 is widely used in laboratory experiments to study the effects of herbicides on aquatic ecosystems. Its advantages include its effectiveness as a herbicide and its ability to be easily dissolved in water. However, its limitations include its toxicity to aquatic organisms and the potential for it to contaminate experimental systems.
Future Directions
There are several areas of research that could be explored in the future regarding tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate 1051. These include the development of alternative herbicides that are less toxic to aquatic organisms, the study of the long-term effects of this compound 1051 exposure on aquatic ecosystems, and the development of new techniques for monitoring and detecting this compound 1051 contamination in water systems.
In conclusion, this compound 1051 is a widely used herbicide that has both advantages and limitations for laboratory experiments. Its mechanism of action involves the inhibition of the photosynthetic electron transport chain in algae and other aquatic plants. While it is effective at controlling the growth of aquatic plants, it can have significant impacts on the health of aquatic ecosystems. Future research should focus on developing alternative herbicides and exploring the long-term effects of this compound 1051 exposure on aquatic organisms.
Synthesis Methods
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate 1051 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 4-chlorophenol to form tert-butyl 4-chlorophenylcarbamate. This intermediate is then reacted with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form tert-butyl N-[3-(4-chlorophenoxy)-2-hydroxypropyl]carbamate. Finally, this compound is reacted with acetic anhydride to form this compound.
Scientific Research Applications
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate 1051 has been extensively studied for its herbicidal properties and its impact on aquatic ecosystems. It is commonly used to control the growth of algae and other aquatic plants in lakes, ponds, and other bodies of water. Research has shown that this compound 1051 can have a significant impact on the growth and reproduction of aquatic organisms, including fish, invertebrates, and algae.
properties
IUPAC Name |
tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-8-11(17)9-19-12-6-4-10(15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLVWAIXCOFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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